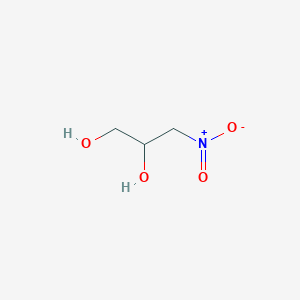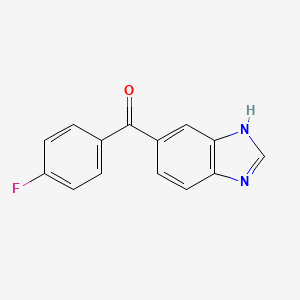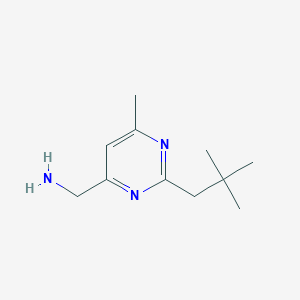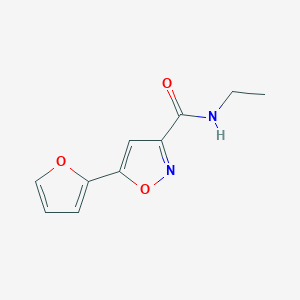
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a trifluoromethyl ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under mild to moderate temperature conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is a typical method.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: Carboxylic acids or other oxidized products depending on the specific conditions and reagents used.
科学研究应用
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea
- 1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine
- 1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine
Uniqueness
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.
属性
分子式 |
C8H3ClF3NO3 |
|---|---|
分子量 |
253.56 g/mol |
IUPAC 名称 |
1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |
InChI 键 |
ADTBPTBMCAFSFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)



![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)









